molecular formula C2H3Br2FO2S B3033480 1,2-Dibromoethane-1-sulfonyl fluoride CAS No. 103020-97-9

1,2-Dibromoethane-1-sulfonyl fluoride

Cat. No.: B3033480
CAS No.: 103020-97-9
M. Wt: 269.92 g/mol
InChI Key: NIJDNCLEFCJVRL-UHFFFAOYSA-N
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Description

1,2-Dibromoethane-1-sulfonyl fluoride is a chemical compound with the molecular formula C2H3Br2FO2S. It is known for its stability and reactivity, making it a valuable precursor in various chemical reactions, particularly in the field of click chemistry. This compound is often used as a bench-stable precursor to 1-bromoethene-1-sulfonyl fluoride, a robust connective hub for sulfur (VI) fluoride exchange (SuFEx) click reactions .

Preparation Methods

1,2-Dibromoethane-1-sulfonyl fluoride can be synthesized through several routes. One common method involves the treatment of 1,2-dibromoethane with sulfuryl fluoride under specific reaction conditions. The reaction typically requires a catalyst and is carried out at controlled temperatures to ensure high yield and purity .

In industrial settings, the production of this compound often involves large-scale reactors and automated systems to maintain consistent quality and efficiency. The use of advanced purification techniques ensures that the final product meets the required standards for various applications .

Chemical Reactions Analysis

1,2-Dibromoethane-1-sulfonyl fluoride undergoes several types of chemical reactions, including:

The major products formed from these reactions include 1-bromoethene-1-sulfonyl fluoride, various sulfonyl fluorides, and other substituted derivatives .

Scientific Research Applications

1,2-Dibromoethane-1-sulfonyl fluoride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-dibromoethane-1-sulfonyl fluoride involves its ability to undergo SuFEx click reactions. The compound reacts with aryl silyl ethers to form stable sulfonate connections. This reaction is facilitated by the presence of the sulfonyl fluoride group, which acts as a reactive handle for further modifications. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the sulfonyl fluoride and the nucleophilic sites on the aryl silyl ethers .

Comparison with Similar Compounds

1,2-Dibromoethane-1-sulfonyl fluoride is unique due to its dual reactivity, combining the properties of both bromine and sulfonyl fluoride groups. Similar compounds include:

These compounds highlight the unique position of this compound in the realm of click chemistry and its broad applicability in various fields.

Properties

IUPAC Name

1,2-dibromoethanesulfonyl fluoride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H3Br2FO2S/c3-1-2(4)8(5,6)7/h2H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIJDNCLEFCJVRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(S(=O)(=O)F)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H3Br2FO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromoethane-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
1,2-Dibromoethane-1-sulfonyl fluoride
Reactant of Route 3
1,2-Dibromoethane-1-sulfonyl fluoride

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